NU6102

CDK1 inhibitor CDK2 inhibitor structure-based drug design

Researchers requiring CDK1/2-focused kinase inhibition without CDK4/6 off-target effects face limited options. NU6102 solves this via structure-based design: the 4′-sulfamoylanilino group at C2 adds two H-bonds to CDK2 Asp86, delivering >1,000-fold potency gain over parent NU2058. • CDK2/cyclin A3 IC₅₀ = 5.4 nM; CDK1/cyclin B IC₅₀ = 9.5 nM. • >100-fold selectivity vs. CDK4 (IC₅₀ 1.6 µM), DYRK1A, PDK1, ROCKII. • Validated in isogenic CDK2-WT vs. CDK2-KO models (GI₅₀ 14 µM vs. >30 µM). For in vivo studies, use prodrug NU6301 (120 mg/kg i.p.). Supplied as ≥98% pure solid; shipped ambient, stored at -20°C.

Molecular Formula C18H22N6O3S
Molecular Weight 402.5 g/mol
CAS No. 444722-95-6
Cat. No. B1677023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU6102
CAS444722-95-6
SynonymsNU6102
O(6)-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine
Molecular FormulaC18H22N6O3S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24)
InChIKeyOWXORKPNCHJYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NU6102 (CAS 444722-95-6): A Structure-Based Designed Purine CDK1/CDK2 Inhibitor for Oncology Research


NU6102 (O⁶-cyclohexylmethyl-2-(4′-sulfamoylanilino)purine) is a rationally designed, ATP-competitive inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/CDK2) belonging to the 2,6-disubstituted purine class [1]. It was developed through iterative structure-based optimization of the parent guanine scaffold and represents the first successful example of a CDK inhibitor whose potency was both predicted and fully rationalized by protein–ligand interactions [1]. The compound is primarily used as a chemical probe for dissecting CDK2-dependent biology in cancer cell models.

Why NU6102 Cannot Be Replaced by NU2058 or Other Generic CDK Inhibitors in Target-Engagement Studies


NU6102 is not a generic pan-CDK inhibitor; it is the product of a specific structure-based design campaign that converted the weakly active O⁶-cyclohexylmethylguanine (NU2058) into a low-nanomolar CDK1/2 inhibitor through the addition of a 4′-sulfamoylanilino group at the purine C2 position [1][2]. This modification introduces two additional hydrogen bonds with Asp86 of CDK2 and optimizes hydrophobic packing against the kinase specificity surface, yielding a >1,000-fold gain in biochemical potency that cannot be achieved by using the parent compound NU2058 or other guanine-based CDK inhibitors [1]. Furthermore, NU6102 displays a selectivity window against CDK4, DYRK1A, PDK1, and ROCKII that is not replicated by pan-CDK agents such as flavopiridol or dinaciclib, making NU6102 the appropriate choice for experiments requiring CDK1/2-focused kinase inhibition with minimal ancillary pharmacology .

NU6102 (444722-95-6): Quantitative Evidence of Differentiation Against Closest Comparators


NU6102 vs. NU2058: >1,000-Fold Improvement in CDK1 and CDK2 Biochemical Potency from Structure-Based Design

NU6102 was iteratively designed from the parent compound O⁶-cyclohexylmethylguanine (NU2058). The 4′-sulfamoylanilino substitution at the purine C2 position increased CDK2 affinity by approximately 2,000-fold and CDK1 affinity by approximately 550-fold [1]. This quantitative leap was predicted from crystallographic analysis of the CDK2–cyclin A complex and rationalized by the formation of two additional hydrogen bonds with Asp86 [1].

CDK1 inhibitor CDK2 inhibitor structure-based drug design kinase selectivity

Kinase Selectivity: NU6102 Spares CDK4, DYRK1A, PDK1, and ROCKII at Concentrations That Fully Inhibit CDK1/CDK2

When profiled against a panel of related kinases, NU6102 inhibited CDK4/D1 with an IC50 of 1.6 µM, DYRK1A with 0.9 µM, PDK1 with 0.8 µM, and ROCKII with 0.6 µM [1]. In contrast, pan-CDK inhibitors such as flavopiridol inhibit CDK4 and CDK6 with IC50 values in the same nanomolar range as CDK1/CDK2, providing no selectivity window [2].

kinase selectivity CDK4 DYRK1A PDK1 ROCKII

CDK2-Dependent Growth Inhibition: NU6102 Activity Is Genetically Validated in CDK2-Wild-Type vs. Knockout MEFs

NU6102 selectively inhibited the growth of CDK2 wild-type mouse embryo fibroblasts (MEFs) with a GI50 of 14 µM, whereas CDK2 knockout MEFs were resistant (GI50 >30 µM) [1]. This genetic validation demonstrates that NU6102's antiproliferative effect in this isogenic system is mediated specifically through CDK2 inhibition, ruling out off-target-driven cytotoxicity.

target engagement CDK2 knockout MEF genetic validation

In Vivo Proof-of-Concept: NU6102 Prodrug NU6301 Achieves Tumor Growth Delay and Rb Phosphorylation Suppression

The water-soluble prodrug NU6301 rapidly generates NU6102 in mouse plasma and tumor tissue [1]. In SKUT-1B tumor-bearing mice, NU6301 administered at 120 mg/kg i.p. every 8 or 12 hours for 10 days produced statistically significant tumor growth delay (2 days, p=0.04 and 3 days, p=0.007, respectively) and inhibited Rb phosphorylation in tumor tissue, confirming CDK2 target engagement in vivo [1].

prodrug NU6301 xenograft pharmacodynamics tumor growth inhibition

Antiproliferative Activity in MCF-7 Breast Cancer Cells: NU6102 GI50 of 8 µM vs. NU2058 GI50 of ~13 µM Across Tumor Lines

NU6102 inhibited the growth of MCF-7 human breast carcinoma cells with a GI50 of 8 µM . For comparison, the parent compound NU2058 exhibited a mean GI50 of approximately 13 µM across a panel of human tumor cell lines, with MCF-7 cells among the more sensitive lines [1]. Although the in vitro cellular potency differences are compressed relative to the biochemical Ki values (likely due to cell permeability and intracellular ATP competition), NU6102 retains a measurable advantage.

MCF-7 breast cancer growth inhibition GI50

Cytotoxicity in SKUT-1B Cells: NU6102 Induces Cell Death with LC50 of 2.6 µM and Cell Cycle Arrest

In SKUT-1B human endometrial cancer cells, NU6102 induced a G2 cell cycle arrest, inhibited Rb phosphorylation, and produced cytotoxicity with an LC50 of 2.6 µM following a 24-hour exposure [1]. This cytotoxic concentration range is consistent with the compound's biochemical potency and distinguishes it from cytostatic CDK4/6 inhibitors such as palbociclib, which primarily induce G1 arrest without acute cytotoxicity in most Rb-proficient models.

SKUT-1B cytotoxicity G2 arrest Rb phosphorylation

NU6102 (444722-95-6): High-Value Research and Industrial Application Scenarios


Chemical Biology: Defining CDK2-Specific Contributions to Cell Cycle and Transcription

Use NU6102 in isogenic CDK2-WT versus CDK2-KO MEFs or CRISPR-engineered cancer cell lines to unambiguously assign phenotypes to CDK2 catalytic activity. The established GI50 differential (14 µM vs. >30 µM) [1] provides a validated concentration window for on-target CDK2 inhibition without the confounding effects of CDK4/6 or CDK7 inhibition, which are unavoidable with pan-CDK inhibitors.

In Vivo Target Validation: CDK2-Dependent Tumor Models Using the Prodrug NU6301

For in vivo pharmacology studies where direct NU6102 administration is limited by poor aqueous solubility, employ the prodrug NU6301 (120 mg/kg i.p., q8h or q12h) which has been demonstrated to generate tumor NU6102 levels consistent with in vitro activity, inhibit Rb phosphorylation, and produce statistically significant tumor growth delay in SKUT-1B xenografts [1].

Combination Therapy Screening: Synergy with PI3K Inhibitors in Colorectal Cancer Models

NU6102 combined with the pan-PI3K inhibitor pictilisib (GDC-0941) produced synergistic growth inhibition and enhanced cytotoxicity in HT29 colorectal cancer cells in vitro, and the NU6301 prodrug combined with pictilisib achieved HT29 tumor growth inhibition in vivo [2]. This combinatorial strategy is relevant for colorectal cancer and other tumor types where PI3K pathway activation co-occurs with CDK2 dependence.

Breast Cancer Cell Cycle Research: MCF-7 Growth Inhibition and G2 Arrest Induction

NU6102 inhibits MCF-7 breast carcinoma cell growth with a GI50 of 8 µM and induces G2/M cell cycle arrest through CDK1 inhibition, distinguishing its mechanism from anti-estrogen therapy or CDK4/6 inhibitors that primarily induce G1 arrest. This makes NU6102 a valuable tool for studying CDK1-dependent cell cycle checkpoints in hormone receptor-positive breast cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU6102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.